4-n-Pentoxy-3,5-dimethylthiophenol
Description
4-n-Pentoxy-3,5-dimethylthiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (benzenethiol) backbone substituted with a pentoxy (-O-C₅H₁₁) group at the para position and methyl (-CH₃) groups at the 3 and 5 positions. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the pentoxy chain and steric hindrance from the methyl groups. Thiophenol derivatives are widely utilized in organic synthesis, catalysis, and materials science due to their nucleophilic thiol (-SH) group, which participates in redox reactions, metal coordination, and polymer crosslinking .
Properties
IUPAC Name |
3,5-dimethyl-4-pentoxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-4-5-6-7-14-13-10(2)8-12(15)9-11(13)3/h8-9,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKCDCILIJDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Pentoxy-3,5-dimethylthiophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylthiophenol and 1-bromopentane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 3,5-dimethylthiophenol is reacted with 1-bromopentane in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-n-Pentoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pentoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Potassium carbonate (K2CO3), DMF as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-n-Pentoxy-3,5-dimethylthiophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Pentoxy-3,5-dimethylthiophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the pentoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Alkoxy Chain Length Variation: 4-n-Butoxy-3,5-dimethylthiophenol
The butoxy analog (4-n-Butoxy-3,5-dimethylthiophenol) shares the same methyl and thiophenol backbone but differs in the alkoxy chain length (C₄H₉ vs. C₅H₁₁). Key differences include:
- Lipophilicity: The pentoxy derivative exhibits higher logP values due to the longer hydrocarbon chain, enhancing its solubility in nonpolar solvents .
- Synthetic Utility: The butoxy variant has been discontinued commercially (as noted in ), suggesting that pentoxy derivatives may offer improved stability or reactivity in applications such as thiol-ene click chemistry.
Sulfur vs. Oxygen Substituents: Methyl 4-n-Pentoxy-3,5-dimethylphenyl Sulfide
Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide () replaces the thiophenol’s -SH group with a methyl sulfide (-S-CH₃). This modification reduces nucleophilicity (pKa of -SH ≈ 6.5 vs. inert -S-CH₃) and limits participation in redox or coupling reactions. However, the sulfide group may improve air stability, making it preferable for storage-sensitive applications .
Phenol Ether Derivatives: Phenol,4-(3,5-dimethylphenoxy)
Phenol,4-(3,5-dimethylphenoxy) () replaces the sulfur atom with an oxygen ether linkage. Key distinctions include:
- Acidity: The thiophenol’s -SH group is significantly more acidic (pKa ~6–7) compared to phenol derivatives (pKa ~10), enabling selective deprotonation in basic conditions .
- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity, altering solubility and intermolecular interactions.
Halogenated Analogs: 4-Cycloheptyloxy-3,5-dimethylphenylmagnesium Bromide
This Grignard reagent () features a cycloheptyloxy group and magnesium bromide, highlighting divergent reactivity. Unlike 4-n-pentoxy-3,5-dimethylthiophenol, it participates in nucleophilic additions but lacks the thiol group’s reducing or crosslinking capabilities .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Trends
- Synthetic Flexibility: The pentoxy chain in this compound balances solubility and reactivity, making it superior to shorter-chain analogs in phase-transfer catalysis .
- Stability Challenges: Thiophenol derivatives require inert storage conditions due to -SH oxidation, whereas sulfides (e.g., ) and phenol ethers () are more stable .
- Industrial Relevance : Discontinuation of butoxy derivatives () underscores a market preference for pentoxy or bulkier alkoxy groups in specialty chemicals.
Biological Activity
4-n-Pentoxy-3,5-dimethylthiophenol is a compound of increasing interest in the fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- The compound features a thiophenol moiety with a pentoxy group and two methyl groups at the 3 and 5 positions. Its molecular formula is C13H18OS.
Synthesis:
- The synthesis typically involves a nucleophilic substitution reaction between 3,5-dimethylthiophenol and 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
This compound exhibits biological activity primarily through its interaction with various biomolecules. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the pentoxy and methyl groups enhance the compound's lipophilicity, influencing its membrane permeability and distribution within biological systems.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D |
| HCC827 | 6.48 | 2D |
| NCI-H358 | 20.46 | 3D |
The data indicates that while the compound shows promising activity in two-dimensional assays, its effectiveness diminishes in three-dimensional cultures, highlighting the need for further optimization .
Antimicrobial Properties
In addition to antitumor activity, there is emerging evidence suggesting antimicrobial properties associated with thiophenol derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth. Preliminary results indicate that these compounds can disrupt bacterial cell membranes or interfere with metabolic pathways .
Case Studies and Research Findings
-
Case Study on Antitumor Activity:
A study published in PMC assessed various substituted thiophenols for their antitumor activities using both two-dimensional and three-dimensional cell cultures. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells . -
Mechanistic Insights:
Research into the mechanism of action has indicated that compounds like this compound can interact with DNA, potentially leading to apoptosis in tumor cells. This interaction may involve binding within the minor groove of DNA, which is crucial for inhibiting cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
